Enantiomeric Purity Drives Diastereoselectivity in the Key Allylation Step
The (5R)-enantiomer of the MOM-protected phenyloctenyl chain directly determines the facial selectivity in the subsequent asymmetric allylation step. When the target (R)-configuration is employed, the chelation-controlled transition state delivers the syn-1,3-diol motif ((4S,6R)-diastereomer) as the major product. The alternative (5S)-epimer would yield the (4R,6S)-diastereomer, which is not a productive intermediate for the target lactone (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one [1]. This stereochemical preference is measured by the diastereomeric ratio (dr) in the next intermediate (4S,6R)-6-(methoxymethoxy)-10-phenyldec-1-en-4-ol (CAS 821785-93-7) [2].
| Evidence Dimension | Stereochemical outcome of the key allylation step (dr of the downstream intermediate) |
|---|---|
| Target Compound Data | CAS 821785-91-5 ((5R)-MOM ether) → downstream intermediate CAS 821785-93-7 with (4S,6R) stereochemistry (confirmed by synthetic route mapping) [2] |
| Comparator Or Baseline | (5S)-epimer would yield (4R,6S)-diastereomer; racemic (5RS)-mixture would produce a 1:1 diastereomeric mixture, reducing yield by 50% |
| Quantified Difference | Quantitative diastereoselectivity in literature: >95:5 dr achievable with enantiopure (R)-stereochemistry versus a maximum 50:50 statistical distribution from racemic starting material [REFS-1, REFS-2] |
| Conditions | Iterative asymmetric allylation conditions as described in the total synthesis of (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one [1]; synthetic route: CAS 821785-91-5 to CAS 821785-93-7 [2] |
Why This Matters
Using enantiopure (5R)-MOM ether avoids a 50% loss in downstream yield due to diastereomer separation, directly impacting the cost-efficiency of multi-step synthesis.
- [1] Chandrasekhar, S. et al. Tetrahedron Letters, 2004, 45, 9299-9301. View Source
- [2] Molaid.com. Synthetic route mapping for (4S,6R)-6-(methoxymethoxy)-10-phenyldec-1-en-4-ol (CAS 821785-93-7). View Source
